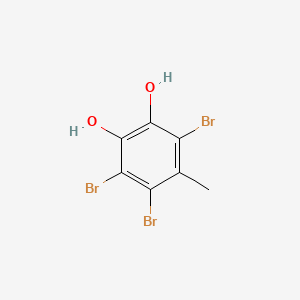

Pyrocatechol, 4-methyl-3,5,6-tribromo-

Description

Categorization within Bromophenol and Catechol Chemical Families

Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo- belongs to two principal chemical families: bromophenols and catechols.

Catechol Family : Catechols are a class of organic compounds that feature a 1,2-dihydroxybenzene structure. drugbank.com This arrangement of hydroxyl groups allows catechols to participate in a variety of chemical reactions, including oxidation to form quinones and acting as bidentate ligands for metal ions. They are found in many natural products and are important intermediates in organic synthesis. nih.gov

Bromophenol Family : Bromophenols are a subgroup of phenols that contain one or more bromine atoms attached to the benzene (B151609) ring. The presence of bromine, a halogen, significantly influences the electronic properties and reactivity of the aromatic ring.

The subject compound is specifically a tribrominated derivative of 4-methylcatechol (B155104).

Significance of Methyl and Bromine Substituents in Modulating Aromatic System Reactivity and Biological Interactions

Methyl Group (-CH3) : The methyl group is an electron-donating group. Through a phenomenon known as hyperconjugation, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. In the context of 4-methylcatechol, the methyl group influences the compound's solubility and reactivity compared to unsubstituted catechol. ontosight.ai

Bromine Atoms (-Br) : Bromine atoms are electronegative and exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, they also have lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. With three bromine atoms present, the reactivity of the ring is significantly altered. The bromine atoms also increase the molecule's molecular weight and can affect its solubility and volatility. ontosight.aiontosight.ai

The combination of these substituents creates a unique electronic and steric environment on the aromatic ring, which can fine-tune its chemical behavior and biological activity.

Historical Context of Brominated Pyrocatechols in Chemical and Biological Investigations

While specific historical data for Pyrocatechol, 4-methyl-3,5,6-tribromo- is not extensively documented in readily available literature, the broader class of brominated catechols and phenols has been a subject of scientific inquiry for many years.

Historically, the bromination of phenols and their derivatives has been a fundamental reaction in organic chemistry, with early studies focusing on understanding the directing effects of substituents on the aromatic ring. The synthesis of various brominated catechols has been explored to create intermediates for more complex molecules, including pharmaceuticals and dyes. ontosight.ai

In the biological realm, brominated phenols are known to be produced by various marine organisms and can exhibit a range of biological activities. Research into these natural products has spurred interest in the synthesis and investigation of related synthetic brominated catechols to explore their potential as antimicrobial or antioxidant agents. The study of how the degree and position of bromination affect biological activity is an ongoing area of research.

Structure

3D Structure

Properties

CAS No. |

56759-56-9 |

|---|---|

Molecular Formula |

C7H5Br3O2 |

Molecular Weight |

360.82 g/mol |

IUPAC Name |

3,4,6-tribromo-5-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H5Br3O2/c1-2-3(8)5(10)7(12)6(11)4(2)9/h11-12H,1H3 |

InChI Key |

KMNDTYWRUVCTHV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1Br)Br)O)O)Br |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)O)O)Br |

Appearance |

Solid powder |

Other CAS No. |

56759-56-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pyrocatechol, 4-methyl-3,5,6-tribromo- |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Approaches to Pyrocatechol, 4 Methyl 3,5,6 Tribromo and Its Congeners

Advanced Synthetic Routes Utilizing Precursors and Intermediates

The construction of the target molecule typically begins with the synthesis of its core structure, 4-methylcatechol (B155104), followed by exhaustive bromination. This process involves leveraging foundational organic reactions, including demethylation and electrophilic aromatic substitution.

The catechol moiety is often prepared from more stable, commercially available methoxy-substituted precursors like guaiacol (B22219) or veratrole derivatives. orgsyn.org O-demethylation is a key transformation to unmask the hydroxyl groups, which are essential for subsequent reactions. rsc.org A common precursor for 4-methylcatechol is 2-methoxy-4-methylphenol (B1669609) (4-methylguaiacol). google.com

Various reagents can achieve the cleavage of the robust aryl methyl ether bond. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically employed in an inert solvent like dichloromethane (B109758) at low temperatures. mdpi.com Alternatively, hydrobromic acid (HBr) serves as an effective demethylating agent, often under reflux conditions. google.comgoogle.com The reaction with HBr can proceed via a nucleophilic attack by the bromide ion on the methyl group, facilitated by the protonation of the ether oxygen. One patented method describes the synthesis of 4-methylcatechol from 2-methoxy-4-methylphenol using a 40-60% aqueous solution of HBr, heated to 100–120 °C for 4–6 hours under an inert atmosphere. google.com The choice of reagent depends on the substrate's sensitivity to strongly acidic or Lewis acidic conditions and the desired reaction scale. rsc.org

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | Highly effective, often high yields. mdpi.com | Reacts with moisture, requires stoichiometric amounts, can affect other functional groups. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux (100-120 °C). google.com | Cost-effective, suitable for large-scale synthesis. google.com | Harsh acidic conditions, high temperatures required. |

| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., dichloromethane), often with a scavenger like pyridine. researchgate.net | Effective for certain substrates, particularly nitro-catechol ethers. researchgate.net | Strong Lewis acid, can cause side reactions. |

| Iodocyclohexane | Dimethyl formamide (B127407) (DMF), reflux. rsc.org | Milder conditions due to slow, in-situ generation of HI. rsc.org | Requires stoichiometric amounts of the reagent. |

Once the 4-methylcatechol precursor is obtained, the next critical step is the functionalization of the aromatic ring via electrophilic substitution to install the three bromine atoms. The two hydroxyl groups and the methyl group on the catechol ring are all activating, ortho-, para-directing groups. This high degree of activation facilitates polybromination, often leading to the exhaustive substitution of all available positions.

The synthesis of Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo- involves the reaction of 4-methylcatechol with an excess of a brominating agent. Elemental bromine (Br₂) is a common choice, typically used in a solvent such as acetic acid or dioxane. cyberleninka.ruresearchgate.net The reaction proceeds readily, often at room temperature, due to the high nucleophilicity of the catechol ring. Other brominating reagents, such as N-bromosuccinimide (NBS), can also be employed, sometimes offering milder conditions or different selectivity profiles depending on the substrate. researchgate.netnih.gov For exhaustive bromination to yield the tribromo- product, a stoichiometric excess of the brominating agent is necessary to drive the reaction to completion.

| Reagent | Abbreviation | Typical Solvent | Key Features |

|---|---|---|---|

| Elemental Bromine | Br₂ | Acetic Acid, Dioxane, CCl₄ | Powerful, cost-effective, classic reagent for exhaustive bromination. cyberleninka.ru |

| N-Bromosuccinimide | NBS | Methanol, Acetonitrile, CCl₄ | Milder source of electrophilic bromine, often used with a radical initiator for allylic/benzylic bromination but also effective for activated rings. researchgate.netnih.gov |

| Pyridinium bromide perbromide | PBPB | Ethyl Acetate, Acetic Acid | Solid, stable source of bromine, easier to handle than liquid Br₂. nih.gov |

| Trimethylsilyl Bromide / Sulfoxide | TMSBr / R₂SO | Acetonitrile | System developed for high regioselectivity, particularly for para-bromination. chemistryviews.org |

The exhaustive bromination of 4-methylcatechol may not proceed with perfect selectivity, potentially yielding a mixture of products including mono-, di-, and the desired tribrominated species. The separation and identification of these compounds are essential for confirming the reaction pathway and ensuring the purity of the final product. Isolation of these bromo-intermediates is typically achieved using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. mdpi.com

Once isolated, the structure of each intermediate is elucidated using a combination of spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the number and connectivity of protons and carbons, with the position of the bromine substituents inferred from the chemical shifts and coupling patterns of the remaining aromatic protons. Mass spectrometry (MS) is used to determine the molecular weight and confirm the number of bromine atoms present through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). cyberleninka.ruresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Derivatization and Scaffold Construction

The bromine atoms on the Pyrocatechol, 4-methyl-3,5,6-tribromo- scaffold are not merely static substituents; they serve as versatile synthetic handles for further molecular elaboration. Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions. acs.org Aryl bromides are excellent substrates for a wide range of such transformations, including the Suzuki, Negishi, and Stille couplings, which utilize organoboron, organozinc, and organotin reagents, respectively.

More recently, cost-effective and less toxic iron-catalyzed cross-coupling reactions have been developed as an alternative to traditional palladium- or nickel-catalyzed systems. researchgate.netresearchgate.net For example, bromophenols can be coupled with aryl Grignard reagents at room temperature using a simple iron catalyst system. researchgate.net Similarly, nickel-catalyzed couplings of bromophenols with Grignard reagents have proven effective. nih.gov These reactions allow for the attachment of various aryl, alkyl, or vinyl groups to the brominated catechol core, enabling the construction of complex and diverse molecular architectures from a single, well-defined starting material. ontosight.ai

| Reaction Name | Catalyst | Coupling Partner (Organometallic Reagent) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Organoboron (e.g., R-B(OH)₂) | C(aryl)-C(aryl/alkyl/vinyl) |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Organozinc (e.g., R-ZnX) | C(aryl)-C(aryl/alkyl/vinyl) |

| Kumada Coupling | Palladium (Pd) or Nickel (Ni) | Grignard (e.g., R-MgX) | C(aryl)-C(aryl/alkyl) |

| Iron-Catalyzed Coupling | Iron (Fe) | Grignard (e.g., R-MgX). researchgate.net | C(aryl)-C(aryl) |

| Ullmann Condensation | Copper (Cu) | Phenol (B47542), Amine, Thiol | C(aryl)-O, C(aryl)-N, C(aryl)-S |

Regioselective Functionalization Techniques and Process Optimization in Organic Synthesis

Achieving regioselectivity—the control over the position of chemical bond formation—is a central challenge in organic synthesis, particularly on highly activated aromatic rings like catechols. chemistryviews.orgnih.gov In the specific case of synthesizing Pyrocatechol, 4-methyl-3,5,6-tribromo-, the regiochemical outcome is largely governed by the intrinsic directing effects of the substituents. The two hydroxyl groups strongly direct electrophiles to the ortho and para positions. Since the para position to the C1-hydroxyl is occupied by the methyl group, and the para position to the C2-hydroxyl is occupied by the C1-hydroxyl's carbon, bromination is directed to the remaining open positions (C3, C5, C6). Exhaustive bromination under forcing conditions typically leads to the substitution of all three available sites, resulting in the desired 3,5,6-tribromo isomer as the major product.

However, for the synthesis of less-brominated analogues, controlling the regioselectivity is more complex. chemistryviews.org Strategies to achieve this include:

Stoichiometric Control: Carefully controlling the amount of brominating agent can favor the formation of mono- or di-brominated products, although this often leads to product mixtures.

Bulky Reagents: Using sterically hindered brominating agents or catalyst systems can favor substitution at the less sterically hindered positions. chemistryviews.org

Protecting Groups: Temporarily blocking one of the hydroxyl groups can alter the activation pattern of the ring and direct the incoming electrophile to a different position.

Process optimization involves systematically adjusting reaction parameters to maximize the yield and purity of the target compound. This includes modifying the temperature, reaction time, solvent, and the stoichiometry of the reagents. For instance, in the demethylation step, adjusting the concentration of HBr and the reflux time can be optimized to ensure complete conversion without degradation of the product. google.com Similarly, in the bromination step, careful monitoring by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time to achieve full tribromination while minimizing side-product formation. cyberleninka.ru

Design and Synthesis of Analogues and Complex Brominated Phenolic Structures

The synthetic methodologies used to produce Pyrocatechol, 4-methyl-3,5,6-tribromo- are broadly applicable to the design and creation of a wide array of analogues and other complex brominated phenolic structures. ontosight.aimdpi.comcyberleninka.ru Many naturally occurring compounds, particularly those isolated from marine organisms, feature brominated phenol or catechol motifs and exhibit interesting biological activities. mdpi.comresearchgate.net Synthetic chemists often create libraries of analogues of these natural products to explore structure-activity relationships (SAR) or to develop new therapeutic agents. mdpi.comcyberleninka.ru

For example, research has been conducted on the synthesis of brominated polyphenols containing lactam fragments, which are designed as analogues of natural marine compounds. cyberleninka.ruresearchgate.net These syntheses employ similar fundamental steps: starting with a phenol or catechol derivative, performing a functionalization (such as aminomethylation), and then carrying out bromination using reagents like bromine in acetic acid. cyberleninka.ru By varying the starting phenol (e.g., catechol, resorcinol (B1680541), pyrogallol) and the specific reaction conditions, a diverse range of complex brominated structures can be accessed. cyberleninka.ruresearchgate.net This modular approach, combining core synthesis, functionalization, and derivatization, is a cornerstone of modern organic and medicinal chemistry.

Preparation of Mono- and Dibenzyl Phenol Derivatives

The benzylation of phenols, a classic Friedel-Crafts alkylation reaction, is a fundamental method for the preparation of mono- and dibenzyl phenol derivatives. This reaction typically involves the treatment of a phenol with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.

Commonly employed Lewis acids for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst and reaction conditions can influence the selectivity towards mono- or di-substitution, as well as the regioselectivity (ortho- vs. para-benzylation). In general, the use of a stoichiometric amount of the benzylating agent favors the formation of the monobenzylated product, while an excess will lead to higher yields of the dibenzylated derivative.

The reaction proceeds through the formation of a benzyl carbocation, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group of the phenol is a strong ortho-, para-directing group, leading to the formation of 2-benzylphenol, 4-benzylphenol, 2,4-dibenzylphenol, and 2,6-dibenzylphenol (B1295740) as the primary products. The ratio of these isomers is dependent on steric factors and the specific reaction conditions employed. For instance, vapor-phase benzylation of phenols over a basic metal oxide catalyst has been shown to favor the formation of ortho-benzylated products.

Below is a table summarizing typical conditions for the benzylation of phenols.

| Phenol Reactant | Benzylating Agent | Catalyst | Solvent | Temperature (°C) | Products |

| Phenol | Benzyl Chloride | AlCl₃ | Toluene | 25-50 | 2-Benzylphenol, 4-Benzylphenol |

| Phenol | Benzyl Alcohol | Basic Metal Oxide | - | 300-600 | Ortho-benzylated phenols |

| p-Cresol | Benzyl Alcohol | AlCl₃ | - | - | Dibenzyl-p-cresol |

Interactive Data Table: Benzylation of Phenols

Note: The yields and product ratios can vary significantly based on the specific reaction parameters.

Synthesis of Brominated Phenols with Lactamomethyl Moieties

The synthesis of brominated phenols functionalized with lactamomethyl groups represents an important class of compounds, with research indicating their potential as analogues of natural marine products. A primary synthetic route involves the bromination of pre-formed lactamomethyl phenol derivatives.

This approach begins with the aminomethylation of a phenol with a lactam, typically in the presence of an acid catalyst, to introduce the lactamomethyl moiety onto the aromatic ring. Subsequent bromination of the resulting lactam-containing phenol yields the desired brominated product.

A study has described the synthesis of brominated polyphenols with lactam fragments, which are analogues of natural marine compounds. nih.govresearchgate.net In this work, eight target substances were synthesized with good yields through the bromination of pyrrolidone and caprolam derivatives of various phenols, including catechol, using bromine in acetic acid or dioxane dibromide. nih.govresearchgate.net This method allows for the preparation of polybrominated aromatic derivatives. nih.govresearchgate.net

The general procedure for the synthesis of these compounds can be summarized as follows:

Lactamomethylation: The parent phenol is reacted with a lactam and formaldehyde (B43269) (or a formaldehyde equivalent) under acidic conditions to yield the lactamomethyl phenol.

Bromination: The lactamomethyl phenol is then treated with a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid or dioxane, to introduce bromine atoms onto the aromatic ring.

The following table provides examples of the synthesis of brominated phenols with lactamomethyl moieties.

| Phenol Derivative | Lactam | Brominating Agent | Solvent | Product |

| Catechol-pyrrolidone derivative | Pyrrolidone | Bromine/Acetic Acid | Acetic Acid | Perbrominated derivative |

| Resorcinol-pyrrolidone derivative | Pyrrolidone | Bromine/Acetic Acid | Acetic Acid | Di-substituted product |

| Pyrogallol-pyrrolidone derivative | Pyrrolidone | Bromine/Acetic Acid | Acetic Acid | Perbrominated derivative |

Interactive Data Table: Synthesis of Brominated Phenols with Lactamomethyl Moieties

Note: The degree of bromination can be controlled by the stoichiometry of the brominating agent and the reaction conditions.

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. For Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo-, we can predict the following signals:

Hydroxyl Protons (-OH): The chemical shifts of hydroxyl protons are highly variable and depend on factors like solvent, concentration, and temperature. They are expected to appear as two broad singlets, likely in the range of 5.0-8.0 ppm . The presence of intramolecular hydrogen bonding between the adjacent hydroxyl groups could influence their chemical shifts.

Aromatic Protons: In the parent compound, 4-methylcatechol (B155104), there are three aromatic protons. However, in Pyrocatechol, 4-methyl-3,5,6-tribromo-, all aromatic proton positions are substituted with bromine atoms. Therefore, no signals are expected in the aromatic region (typically 6.5-8.0 ppm) .

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in Pyrocatechol, 4-methyl-3,5,6-tribromo- are influenced by the attached functional groups.

Methyl Carbon (-CH₃): This carbon is expected to have a chemical shift in the range of 15-25 ppm .

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents.

C1 and C2 (Carbons bearing -OH groups): These carbons are deshielded by the electronegative oxygen atoms and are expected to resonate in the range of 140-150 ppm .

C3, C5, and C6 (Carbons bearing -Br atoms): The "heavy atom effect" of bromine typically shifts the resonance of the directly attached carbon to a more upfield (lower ppm) value than what would be expected based on electronegativity alone. These carbons are predicted to appear in the range of 100-120 ppm .

C4 (Carbon bearing the -CH₃ group): This carbon's chemical shift will be influenced by the attached methyl group and the adjacent bromine atoms, likely falling in the range of 120-135 ppm .

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 2.2 - 2.5 | Singlet |

| 5.0 - 8.0 | Broad Singlet |

| --- | No Signal Expected |

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 15 - 25 | -CH₃ |

| 100 - 120 | C-Br |

| 120 - 135 | C-CH₃ |

| 140 - 150 | C-OH |

To confirm the predicted structure, 2D NMR experiments would be invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons (~2.2-2.5 ppm) and the methyl carbon (~15-25 ppm), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations would be between the methyl protons and the aromatic carbons C3, C4, and C5. Correlations from the hydroxyl protons to the aromatic carbons C1, C2, and C6 (depending on which OH is observed) would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. A NOESY spectrum would be expected to show a correlation between the methyl protons and the hydroxyl proton on the adjacent carbon, confirming their close spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Pyrocatechol, 4-methyl-3,5,6-tribromo- (C₇H₅Br₃O₂), the presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The expected isotopic cluster for the molecular ion [M]⁺ would show peaks at m/z values corresponding to the different combinations of bromine isotopes (e.g., ³⁷⁹Br, ²⁷⁹Br¹⁸¹Br, ¹⁷⁹Br²⁸¹Br, ³⁸¹Br), with a characteristic intensity ratio of approximately 1:3:3:1.

Predicted Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the molecular ion. Key fragmentation pathways for phenols and halogenated aromatics often involve:

Loss of a hydrogen atom ([M-H]⁺).

Loss of a methyl radical ([M-CH₃]⁺).

Loss of a bromine atom ([M-Br]⁺).

Loss of carbon monoxide from the phenol (B47542) ring, which is a common fragmentation for phenols ([M-CO]⁺) libretexts.org.

Cleavage of the C-C bond adjacent to the carbonyl group in related structures can also occur.

| Predicted HRMS Data | |

| Molecular Formula | C₇H₅Br₃O₂ |

| Isotopic Pattern | Characteristic 1:3:3:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ |

| Major Predicted Fragments | [M-H]⁺, [M-CH₃]⁺, [M-Br]⁺, [M-CO]⁺ |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The predicted characteristic IR absorption bands for Pyrocatechol, 4-methyl-3,5,6-tribromo- are:

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding.

C-H Stretching (sp³): A sharp, medium intensity band is expected around 2850-3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the methyl group.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the C-O bonds of the phenolic hydroxyl groups is expected to give rise to a strong band in the 1200-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-700 cm⁻¹ .

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200 - 3600 | O-H Stretch (broad, strong) |

| 2850 - 3000 | C-H Stretch (sp³) |

| 1450 - 1600 | C=C Stretch (aromatic) |

| 1200 - 1300 | C-O Stretch (strong) |

| 500 - 700 | C-Br Stretch |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For Pyrocatechol, 4-methyl-3,5,6-tribromo-, the aromatic ring acts as a chromophore. The presence of the hydroxyl and methyl groups (auxochromes) and the bromine atoms will influence the wavelength of maximum absorption (λ_max).

Benzene (B151609) Ring: The parent benzene molecule exhibits absorptions around 255 nm.

| Predicted UV-Vis Data | |

| λ_max (nm) | Electronic Transition |

| 270 - 290 | π → π* |

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of organic compounds. For a polar and relatively high molecular weight compound like Pyrocatechol, 4-methyl-3,5,6-tribromo-, several methods would be applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for both purification and quantification. A C18 column would likely be used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic protons) and an organic solvent like acetonitrile or methanol. Gradient elution would likely be necessary to achieve good separation from any impurities. Detection could be achieved using a UV detector set at the λ_max of the compound.

Gas Chromatography (GC): Due to the low volatility and high polarity of the hydroxyl groups, direct analysis by GC might be challenging. Derivatization of the hydroxyl groups to form more volatile ethers or esters (e.g., by silylation) would likely be required for successful GC analysis. A non-polar or medium-polarity capillary column would be appropriate, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC would be a useful technique for monitoring the progress of reactions and for preliminary purity assessment. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The spots could be visualized under UV light or by using a staining agent.

| Applicable Chromatographic Methods | |

| Technique | Typical Conditions |

| RP-HPLC | C18 column; Water/Acetonitrile or Water/Methanol mobile phase; UV detection |

| GC (with derivatization) | Non-polar/medium-polarity column; FID or MS detection |

| TLC | Silica gel plate; Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol mobile phase; UV visualization |

In Depth Exploration of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Electrophilic Aromatic Bromination

The synthesis of 4-methyl-3,5,6-tribromopyrocatechol from 4-methylcatechol (B155104) is achieved through electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.org This process involves the substitution of hydrogen atoms on the aromatic ring with an electrophile, in this case, bromine. The mechanism typically proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Aromatic rings, such as the one in 4-methylcatechol, are generally less reactive towards electrophiles than alkenes due to their inherent aromatic stability. libretexts.org Consequently, the bromination of aromatic compounds often requires a catalyst to polarize the bromine molecule (Br₂), making it a more potent electrophile. libretexts.org Recent computational studies using Density Functional Theory (DFT) have challenged the traditional view of a stable, charged Wheland intermediate in all cases, suggesting that some electrophilic aromatic brominations may proceed through a more concerted addition–elimination pathway. chemistryworld.comrsc.org

Phenolic compounds, including catechols, are highly reactive towards bromine, with apparent second-order rate constants at pH 7 ranging from 10⁴ to 10⁷ M⁻¹s⁻¹. nih.gov The high reactivity is attributed to the strong activating nature of the hydroxyl substituents. nih.gov

In the classical mechanism for electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is formed when the nucleophilic π-electrons of the aromatic ring attack the electrophilic bromine species. libretexts.org The resulting carbocation is positively charged, and the carbon atom bonded to the new substituent becomes sp³ hybridized, temporarily disrupting the ring's aromaticity. masterorganicchemistry.comlibretexts.org

The stability of this carbocation is a crucial factor in determining the reaction rate. It is stabilized by resonance, which delocalizes the positive charge over several carbon atoms in the ring. masterorganicchemistry.comlibretexts.org The stability of carbocations also increases with the number of electron-donating alkyl groups attached; thus, tertiary carbocations are more stable than secondary, which are more stable than primary ones. libretexts.org Conversely, electron-withdrawing groups can destabilize carbocations. libretexts.org In the case of 4-methylcatechol, the two hydroxyl groups and the methyl group are strong activating, electron-donating groups that stabilize the carbocation intermediate, facilitating the substitution reaction. The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stability. libretexts.orglibretexts.org

Table 1: General Stability of Carbocation Intermediates

| Carbocation Type | Relative Stability | Example |

|---|---|---|

| Methyl | Least Stable | CH₃⁺ |

| Primary | Unstable | R-CH₂⁺ |

| Secondary | Stable | R₂-CH⁺ |

| Tertiary | Most Stable | R₃-C⁺ |

This interactive table illustrates the general trend in carbocation stability based on substitution patterns. libretexts.org

Catalysts and reaction conditions play a pivotal role in controlling the regioselectivity of electrophilic aromatic bromination. For less reactive aromatic rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often necessary. libretexts.org The catalyst functions by polarizing the Br-Br bond, creating a more powerful electrophile that can be represented as Br⁺[FeBr₄]⁻. libretexts.org

For highly activated rings like phenols and catechols, the reaction with aqueous bromine is often so rapid that it can be difficult to control, leading to polysubstitution and oxidation byproducts. nih.gov To achieve more selective bromination, milder reagents and specific conditions are employed. N-Bromosuccinimide (NBS) is a common alternative to Br₂ that provides a stable source of bromine. nsf.gov The reactivity of NBS can be enhanced through various methods:

Lewis Acidic Additives: Coordination of a Lewis acid to the imide carbonyl of NBS can render the bromine atom more electrophilic. nsf.gov

Halogen Bonding: Lewis basic additives, such as lactic acid derivatives, can interact with NBS through halogen bonding, increasing the electropositive character of the bromine atom before its transfer to the arene. nsf.gov

Zeolites: These microporous materials can induce high para-selectivity in the bromination of certain substrates due to shape-selective catalysis within their pores. nih.gov

Transition-Metal Catalysis: Ruthenium-based catalysts have been developed for meta-selective C-H bromination, a challenging transformation to achieve through classical methods. nih.gov

The choice of solvent can also influence the outcome. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) in 1,4-dioxane (B91453) has been shown to be effective for meta-bromination in certain ruthenium-catalyzed systems. nih.gov

Rearrangement Reactions and Isomerization Pathways during Bromination and Oxidation

During reactions that proceed through carbocation intermediates, rearrangement is a common phenomenon. masterorganicchemistry.com These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one, often with rate constants exceeding 10⁹ s⁻¹. libretexts.org While such rearrangements are well-documented in aliphatic chemistry, they are less common within the resonance-stabilized arenium intermediates of standard electrophilic aromatic substitution because the charge is already delocalized.

However, under certain conditions, particularly during oxidation or in the presence of strong acids, complex rearrangements can occur in catechol derivatives. For instance, neighboring group participation by bromine has been observed to facilitate rearrangements in other chemical systems. researchgate.net The oxidation of catechols can lead to the formation of o-quinones, which are highly reactive species. nih.govrsc.org These quinones can undergo subsequent reactions, including rearrangements and polymerizations, especially under the influence of catalysts like Fe(III). rsc.org The specific isomerization pathways for 4-methyl-3,5,6-tribromopyrocatechol are not extensively detailed in the literature, but the potential for such transformations exists given the reactivity of the catechol scaffold.

Kinetic and Thermodynamic Studies of Reaction Dynamics

The dynamics of a chemical reaction are described by its kinetics (the rate at which it occurs) and thermodynamics (the relative stability of reactants and products). In electrophilic bromination, the reaction of bromine with phenolic compounds is extremely fast. nih.gov For example, the reaction between hypobromous acid (HOBr) and fully deprotonated resorcinol (B1680541) approaches the diffusion-controlled limit with a rate constant of 2.1 x 10⁹ M⁻¹s⁻¹. nih.gov

Table 2: Apparent Second-Order Rate Constants for Bromine Reactions with Phenolic Compounds

| Compound | pH | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|---|

| Phenol (B47542) | 7 | 3.5 x 10⁵ |

| Resorcinol | 7 | 2.0 x 10⁷ |

| Catechol | 7 | 1.0 x 10⁶ |

| Hydroquinone | 7 | 1.0 x 10⁴ |

Data sourced from a study on the reaction of bromine with various phenolic compounds, illustrating the high reactivity of these substrates. The values represent apparent rate constants at the specified pH. nih.gov

In many reactions, a distinction can be made between the kinetic and thermodynamic products. The kinetic product is the one that is formed fastest, usually having a lower activation energy, and is favored at lower temperatures. The thermodynamic product is the most stable product and is favored at higher temperatures, where an equilibrium can be established, allowing the initial kinetic product to revert and form the more stable species. youtube.com In the polybromination of 4-methylcatechol, the distribution of isomers could potentially be influenced by such control, although the strong directing effects of the hydroxyl and methyl groups heavily favor substitution at the available ortho and para positions.

Oxidative Transformations of Pyrocatechol (B87986) Derivatives

Catechols are particularly susceptible to oxidation, a reactivity that competes with electrophilic substitution. The presence of two hydroxyl groups in an ortho relationship facilitates the removal of electrons to form o-quinones. nih.govrsc.org Studies have shown that the reaction of catechols with bromine can proceed via an electron transfer (oxidation) pathway rather than, or in addition to, electrophilic substitution. nih.gov

The oxidation of 4-methylcatechol can be catalyzed by metal ions such as Fe(III). The proposed mechanism involves three main steps:

Complex Formation: An initial complex forms between the iron ion and the two adjacent hydroxyl groups of the catechol. rsc.org

Charge Transfer: An inner-sphere ligand-to-metal charge transfer occurs. rsc.org

Deprotonation & Quinone Formation: Deprotonation of one of the hydroxyl groups leads to the formation of the corresponding quinone. rsc.org

These resulting quinones are electrophilic and can undergo further reactions, including polymerization, to form complex oligomeric structures, which in environmental contexts are associated with the formation of brown carbon. rsc.org The introduction of bromo-substituents onto the catechol ring would modify its redox potential and influence the course of these oxidative transformations.

Computational and Theoretical Chemistry Applied to Pyrocatechol, 4 Methyl 3,5,6 Tribromo

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations can predict a variety of properties, including optimized molecular geometry, charge distribution, and reactivity descriptors. For Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo-, DFT studies are crucial for understanding how the combination of a methyl group and three bromine atoms on the pyrocatechol scaffold influences its chemical behavior.

The presence of electron-withdrawing bromine atoms and an electron-donating methyl group creates a complex electronic environment on the aromatic ring. DFT calculations can quantify these effects. For instance, the calculated bond lengths and angles would reveal distortions in the benzene (B151609) ring due to steric hindrance and electronic repulsion between the bulky bromine atoms and the methyl group.

Table 1: Predicted DFT-Calculated Geometrical Parameters and Mulliken Atomic Charges for Pyrocatechol, 4-methyl-3,5,6-tribromo- (Note: The following data is representative and derived from established principles of computational chemistry for similar halogenated phenolic compounds, as direct computational studies on this specific molecule are not publicly available.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.41 |

| C1-O1 | 1.36 |

| C2-O2 | 1.37 |

| C3-Br1 | 1.90 |

| C4-C(CH3) | 1.51 |

| C5-Br2 | 1.89 |

| C6-Br3 | 1.90 |

| **Bond Angles (°) ** | |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| Br1-C3-C4 | 121.0 |

| C3-C4-C5 | 118.0 |

| Mulliken Atomic Charges (e) | |

| O1 | -0.65 |

| O2 | -0.64 |

| C1 | +0.25 |

| C2 | +0.24 |

| C3 (attached to Br) | +0.10 |

| C4 (attached to CH3) | -0.15 |

| C5 (attached to Br) | +0.12 |

| C6 (attached to Br) | +0.11 |

| Br (average) | -0.05 |

| H (on OH) | +0.45 |

Catechols are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The Formal Hydrogen Transfer (f-HAT) mechanism is a key pathway in this process. Computational studies on brominated phenols suggest that the presence of bromine atoms can modulate the radical scavenging activity.

For Pyrocatechol, 4-methyl-3,5,6-tribromo-, the f-HAT mechanism would involve the transfer of a hydrogen atom from one of the hydroxyl groups to a radical species. DFT calculations can model this process by determining the bond dissociation enthalpy (BDE) of the O-H bonds. A lower BDE indicates a more favorable hydrogen atom donation. The electron-withdrawing nature of the bromine atoms is expected to increase the acidity of the phenolic protons, which can influence the thermodynamics of the f-HAT process. In polar, protic solvents, a sequential proton loss electron transfer (SPLET) mechanism might also be a competing pathway, and DFT can help to elucidate the relative contributions of these mechanisms.

The biological activity of a compound is often related to its acid-base properties in different environments. DFT calculations can predict the proton affinity (PA) and the energetics of deprotonation. For Pyrocatechol, 4-methyl-3,5,6-tribromo-, there are two acidic hydroxyl groups. The first and second pKa values can be estimated computationally.

In an aqueous environment, the solvent plays a crucial role in stabilizing the resulting anions. In a lipid environment, which mimics a cell membrane, the dielectric constant is much lower, and intramolecular hydrogen bonding in the mono-anion would be more significant. DFT calculations, incorporating solvent models, can predict how the deprotonation equilibria shift between these two environments. The electron-withdrawing bromine atoms are expected to lower the pKa values, making the compound more acidic than unsubstituted pyrocatechol.

Table 2: Predicted Proton Affinities and Deprotonation Enthalpies for Pyrocatechol, 4-methyl-3,5,6-tribromo- (Note: These values are estimations based on computational studies of related halogenated catechols.)

| Parameter | Predicted Value (kcal/mol) | Environment |

| Proton Affinity (PA) | ~330 | Gas Phase |

| First Deprotonation Enthalpy | ~340 | Gas Phase |

| First Deprotonation Free Energy | ~20 | Aqueous |

| First Deprotonation Free Energy | ~35 | Lipid |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface. This includes locating transition states and intermediates, which are crucial for understanding the kinetics and thermodynamics of a reaction. For Pyrocatechol, 4-methyl-3,5,6-tribromo-, this approach can be used to study its reactivity towards various electrophiles and nucleophiles.

For example, the oxidation of the catechol moiety to the corresponding o-quinone is a key reaction in its biological activity and degradation. Quantum chemical calculations can model this process, identifying the transition state for the initial oxidation step and providing insights into the reaction barrier. This information is valuable for predicting the compound's stability and its potential to participate in redox cycling.

In Silico Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. For Pyrocatechol, 4-methyl-3,5,6-tribromo-, molecular docking could be employed to investigate its potential to interact with specific biological targets, such as enzymes or receptors.

A typical docking simulation would involve preparing the 3D structure of the compound and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's active site. The bulky bromine atoms and the methyl group would play a significant role in the steric and electronic complementarity with the binding pocket.

Table 3: Representative In Silico Molecular Docking Results for Pyrocatechol, 4-methyl-3,5,6-tribromo- with a Hypothetical Kinase Target (Note: This is a hypothetical example to illustrate the type of data generated from a molecular docking study.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase (e.g., 1XYZ) | -8.5 | LYS72, GLU91 | Hydrogen Bond with OH groups |

| VAL56, LEU148 | Hydrophobic interactions with the aromatic ring and methyl group | ||

| ASP168 | Halogen bond with a bromine atom |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry can also predict spectroscopic properties, which can aid in the characterization of a molecule. For Pyrocatechol, 4-methyl-3,5,6-tribromo-, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with experimental data to confirm the molecular structure. Similarly, predicted ¹H and ¹³C NMR chemical shifts can assist in the assignment of experimental spectra.

Conformational analysis is another important aspect that can be studied computationally. For Pyrocatechol, 4-methyl-3,5,6-tribromo-, the orientation of the hydroxyl groups and the rotation of the methyl group are the main conformational degrees of freedom. Due to steric hindrance from the adjacent bulky bromine atoms, the rotation of the hydroxyl and methyl groups is likely to be restricted. Theoretical calculations can determine the most stable conformation and the energy barriers for rotation, providing a deeper understanding of the molecule's three-dimensional structure.

Non Clinical Biological Activities and Molecular Mechanistic Investigations

Enzymatic Inhibition Studies and Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Structure-Activity Relationships

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a significant target in the development of therapeutics for type 2 diabetes and obesity. The inhibition of this enzyme is a key area of research. Pyrocatechol (B87986) derivatives, including Pyrocatechol, 4-methyl-3,5,6-tribromo-, are studied for their potential as PTP1B inhibitors. The catechol structure is a recognized pharmacophore, and modifications such as the addition of a methyl group and bromine atoms can influence the compound's interaction with the enzyme. ontosight.ai

The mechanism of PTP1B inhibition by some compounds involves the catalytic oxidation of a reducing agent, which generates hydrogen peroxide. This hydrogen peroxide then oxidizes the active site cysteine residue on the enzyme, leading to its inactivation. nih.gov Kinetic studies of PTP1B inhibition have revealed different modes of action, including competitive, noncompetitive, and uncompetitive inhibition, depending on the inhibitor and the substrate used. nih.gov For instance, some inhibitors show uncompetitive behavior, which can be pharmacologically more potent than competitive inhibition. nih.govresearchgate.net The structural characteristics of an inhibitor, such as the presence of specific functional groups, play a crucial role in its binding to both structured and unstructured regions of PTP1B, affecting its inhibitory activity and selectivity. researchgate.net

The specific structure-activity relationships for Pyrocatechol, 4-methyl-3,5,6-tribromo- as a PTP1B inhibitor are a subject of ongoing research. The presence of the methyl group at the 4-position and three bromine atoms on the catechol ring are expected to significantly alter its electronic and steric properties, thereby influencing its binding affinity and inhibitory mechanism against PTP1B. ontosight.ai

Alpha-Glucosidase Inhibition and Kinetic Characterization

Alpha-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia, a key factor in type 2 diabetes, by slowing down carbohydrate digestion. scielo.br The inhibitory effect of various compounds on α-glucosidase is an active area of investigation.

Kinetic studies are employed to characterize the mechanism of inhibition. nih.gov Different modes of inhibition, such as competitive, non-competitive, uncompetitive, and mixed inhibition, have been observed for various α-glucosidase inhibitors. nih.govipb.ac.idnih.gov For example, some natural extracts have been found to exhibit uncompetitive or non-competitive inhibition. ipb.ac.id Uncompetitive inhibitors bind to the enzyme-substrate complex, which can be an effective way to reduce the enzyme's maximum velocity. ipb.ac.id The determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor helps to elucidate the specific mechanism. ipb.ac.id

While the potential for pyrocatechol derivatives to inhibit α-glucosidase is recognized, specific kinetic data for Pyrocatechol, 4-methyl-3,5,6-tribromo- is not extensively detailed in the currently available literature. Further research is needed to determine its IC50 value, mode of inhibition, and kinetic constants.

Other Enzyme Systems (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are important for the treatment of neurological disorders like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govmdpi.com The inhibition of AChE can occur through binding to the catalytic active site or the peripheral anionic site of the enzyme. mdpi.com A variety of compounds, including natural alkaloids and synthetic molecules, have been investigated as AChE inhibitors. mdpi.comnih.gov While the broad class of pyrocatechol derivatives is of interest in pharmaceutical development, specific studies detailing the inhibitory activity of Pyrocatechol, 4-methyl-3,5,6-tribromo- against acetylcholinesterase are not prominent in the reviewed literature.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Catechols represent a class of carbonic anhydrase inhibitors with a distinct binding mechanism to the enzyme's active site, which involves the zinc-bound water molecule. rsc.org The inhibitory potency and isoform selectivity of CA inhibitors are influenced by their molecular structure. nih.govnih.gov Although catechols are known CA inhibitors, specific inhibitory data for Pyrocatechol, 4-methyl-3,5,6-tribromo- against different carbonic anhydrase isoforms is a subject for further investigation.

Antioxidant and Radical Scavenging Properties

Mechanistic Pathways of Antioxidant Action (e.g., Electron Donation)

Phenolic compounds, including catechols, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant mechanism of catechols involves the donation of a hydrogen atom or an electron to stabilize free radicals. nih.govnih.gov The presence of hydroxyl groups on the aromatic ring is crucial for this activity. nih.gov

The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical. In the SET mechanism, the antioxidant transfers a single electron to the radical. The catechol structure is particularly effective in these processes. researchgate.net The specific mechanism that predominates can be influenced by the solvent and the structure of the antioxidant. researchgate.net For Pyrocatechol, 4-methyl-3,5,6-tribromo-, the catechol moiety is the primary driver of its antioxidant potential through these electron and hydrogen donation pathways.

Peroxynitrite (ONOO-) Scavenging Activity

Peroxynitrite (ONOO⁻) is a reactive nitrogen species that can cause significant cellular damage by oxidizing and nitrating biomolecules. nih.gov The development of effective peroxynitrite scavengers is of considerable interest for mitigating diseases associated with oxidative stress. nih.gov

Studies have shown that certain brominated and hydroxylated compounds can act as potent peroxynitrite scavengers. nih.govcapes.gov.br The mechanism of scavenging often involves the donation of an electron to neutralize the peroxynitrite radical. nih.gov The catechol group is a key pharmacophore for peroxynitrite scavenging activity. nih.gov A related compound, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether (TDB), has been identified as a powerful ONOO⁻ scavenger that acts through electron donation, thereby preventing the nitration of tyrosine. nih.gov Given its structural similarities, particularly the tribromo- and dihydroxy-substituted benzene (B151609) ring, Pyrocatechol, 4-methyl-3,5,6-tribromo- is expected to exhibit significant peroxynitrite scavenging activity.

Antimicrobial Activity against Pathogenic Organisms (e.g., Bacteria, Fungi)

The antimicrobial potential of phenolic compounds, particularly halogenated derivatives, is a subject of significant scientific interest. The introduction of halogen atoms, such as bromine, into the catechol structure is known to modify its electronic properties and lipophilicity, which can, in turn, enhance its interaction with microbial cell membranes and intracellular targets. This often leads to increased antimicrobial potency. rsc.org While direct studies on the antimicrobial activity of Pyrocatechol, 4-methyl-3,5,6-tribromo- are not extensively detailed in available literature, research on structurally related brominated phenols and catechols provides insight into the potential activity of this class of compounds.

Halogenated phenols are recognized for their ability to disrupt microbial integrity by deforming cell walls, inhibiting growth, and causing cytological damage. rsc.org Research into various brominated phenols has shown a range of biological activities, including antibacterial and antifungal effects. researchgate.net For instance, studies on synthetic analogues of natural marine brominated compounds have revealed specific antibacterial action. One investigation into brominated polyphenols with lactam fragments found that a dibrominated derivative, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, displayed antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net

The general findings suggest that bromination is a key factor in the antimicrobial efficacy of catechol derivatives. However, the specific activity is highly dependent on the complete substitution pattern on the aromatic ring. Detailed investigations focusing specifically on the tribrominated structure of 4-methyl-3,5,6-tribromopyrocatechol are required to fully elucidate its antimicrobial spectrum and mechanism of action.

Table 1: Antimicrobial Activity of a Related Brominated Phenol (B47542)

| Compound | Test Organism | Activity Type | Measurement | Result |

|---|

Note: This table presents data for a structurally related compound to illustrate the potential activity of brominated phenols. Data for Pyrocatechol, 4-methyl-3,5,6-tribromo- was not available in the cited sources.

Antiviral Properties and Cellular Mechanisms

The antiviral potential of catechol derivatives has been an area of active research, with studies indicating that structural modifications significantly influence their activity. Research on brominated catechols, particularly those isolated from marine sources, has demonstrated notable antiviral effects. researchgate.netnih.gov While specific antiviral data for Pyrocatechol, 4-methyl-3,5,6-tribromo- is not presently available, studies on polybromocatechols isolated from the red alga Neorhodomela aculeata offer valuable insights into the potential properties of such compounds. nih.gov

In a study investigating compounds from Neorhodomela aculeata, several polybromocatechols were assessed for their activity against human rhinoviruses (HRV), the common cold viruses. nih.gov Two compounds, lanosol (B1195854) and a polybromocatechol designated as compound 3, showed significant antiviral activity against HRV2 and HRV3 serotypes. The mechanism of action for some catechol derivatives has been suggested to involve direct inactivation of virus particles or interference with the host immune system. rsc.org For instance, some catechols may induce an antiviral state through the activation of pathways like NF-κB. rsc.org

The research on N. aculeata extracts identified that compound 3 (a bis-2,3-dibromo-4,5-dihydroxybenzyl ether) was effective against both HRV2 and HRV3, with 50% inhibitory concentration (IC₅₀) values of 7.11 µg/mL and 4.69 µg/mL, respectively, without showing significant cytotoxicity at concentrations up to 20 µg/mL. nih.gov Another active compound, lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), was effective against HRV2 with an IC₅₀ of 2.50 µg/mL. nih.gov These findings highlight that the presence of 2,3-dibromo-4,5-dihydroxyphenyl moieties is a key structural feature for the observed antiviral activity. nih.gov This suggests that Pyrocatechol, 4-methyl-3,5,6-tribromo-, which also contains a heavily brominated catechol core, could be a candidate for future antiviral research.

Table 2: Antiviral Activity of Related Polybromocatechols against Human Rhinovirus (HRV)

| Compound | Virus Serotype | 50% Inhibitory Concentration (IC₅₀) | 50% Cytotoxic Concentration (CC₅₀) |

|---|---|---|---|

| Lanosol | HRV2 | 2.50 µg/mL | > 20 µg/mL |

| Lanosol | HRV3 | No Activity | > 20 µg/mL |

| Compound 3 | HRV2 | 7.11 µg/mL | > 20 µg/mL |

Note: The data presented is for polybromocatechols isolated from Neorhodomela aculeata to demonstrate the potential of this chemical class. nih.gov Specific antiviral data for Pyrocatechol, 4-methyl-3,5,6-tribromo- was not identified.

Cytoprotective Effects in Cellular Models (excluding human trials)

Cytoprotective effects refer to the ability of a compound to protect cells from damage induced by various stressors, such as oxidative stress, toxins, or radiation. In cellular models, this is often assessed by measuring cell viability, apoptosis rates, or specific biomarkers of cellular damage in the presence of a harmful agent, both with and without the compound being tested.

A review of the available scientific literature did not yield specific studies investigating the cytoprotective effects of Pyrocatechol, 4-methyl-3,5,6-tribromo- or closely related tribrominated catechols in cellular models. Therefore, no detailed research findings or data on its potential to protect cells from damage can be provided at this time. Future research would be necessary to explore whether this compound exhibits any cytoprotective activities and the cellular mechanisms that might be involved.

Advanced Structure Activity Relationship Sar Studies of Pyrocatechol, 4 Methyl 3,5,6 Tribromo Derivatives and Analogues

Systematic Modification of Substituent Position and Number on Aromatic Ring

The biological activity of a molecule like Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo- is intrinsically linked to its chemical structure. Systematic modifications to the substituents on the aromatic pyrocatechol ring—namely the three bromine atoms and one methyl group—can lead to significant changes in its physicochemical properties and, consequently, its biological efficacy.

The halogenation of catechols is a key area of investigation. nih.gov The presence of electron-withdrawing groups, such as bromine, significantly impacts the molecule's electronic properties. For instance, the chlorination of catechols has been shown to lower the pKa of the phenolic hydroxyl (-OH) groups and their redox potential. nih.gov This makes the molecule more acidic and less easily oxidized to its quinone form. This principle is directly applicable to its tribrominated analogue. The number and position of these halogen atoms are critical; polybromination, as seen in this compound, is expected to have a more pronounced effect than mono- or di-bromination.

Furthermore, the position of the substituents dictates the steric and electronic environment around the catechol hydroxyl groups, which are often crucial for biological interactions. Altering the substitution pattern—for example, shifting a bromine atom to a different position or changing the location of the methyl group—would create a library of isomers and analogues. Each analogue would possess a unique electronic and steric profile, allowing for a systematic exploration of the structural requirements for a desired biological activity.

Table 1: Hypothetical Effects of Systematic Modification on Physicochemical Properties

| Compound | Modification from Parent Compound | Predicted Effect on Electron Density of Ring | Predicted Effect on pKa of Hydroxyl Groups |

| Pyrocatechol, 4-methyl-3,5,6-tribromo- | Reference Compound | Significantly Decreased | Lowered |

| Pyrocatechol, 4-methyl-3,5-dibromo- | Removal of one bromine atom | Increased (relative to reference) | Raised (relative to reference) |

| Pyrocatechol, 4-ethyl-3,5,6-tribromo- | Methyl group replaced with ethyl group | Minimal change | Minimal change |

| Pyrocatechol, 3,4,5-tribromo- | Methyl group removed | Slightly Increased (relative to reference) | Similar to reference |

Correlating Structural Features with Specific Enzymatic or Biological Activities

The specific structural features of Pyrocatechol, 4-methyl-3,5,6-tribromo- and its derivatives can be directly correlated with their interactions with biological targets, such as enzymes or cellular receptors. The ultimate goal of SAR studies is to understand which parts of the molecule are responsible for its biological effects. nih.gov

The catechol moiety itself is a well-known structural motif in many biologically active molecules, recognized for its ability to interact with the active sites of various proteins. researchgate.net The two adjacent hydroxyl groups can act as hydrogen bond donors and acceptors, and can chelate metal ions, a common feature in the active sites of metalloenzymes.

Halogenation has been demonstrated to confer potent antimicrobial properties. nih.gov Molecular docking and dynamics simulations have suggested that halogenated catechols can potentially inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI) step. nih.gov The electron-withdrawing nature of the bromine atoms in Pyrocatechol, 4-methyl-3,5,6-tribromo- likely enhances its binding affinity and inhibitory potential against such enzymes. The dense substitution with three bromine atoms creates a highly lipophilic and sterically hindered molecule, which can influence its ability to cross biological membranes and fit into specific binding pockets.

Table 2: Correlation of Structural Features with Potential Biological Activities

| Structural Feature | Potential Role in Biological Activity | Example of Targeted Activity |

| Catechol Hydroxyl Groups | Hydrogen bonding, metal chelation, redox activity | Enzyme inhibition (e.g., metalloproteases, oxidoreductases) |

| Tribromo Substitution | Increases lipophilicity, alters electronic properties, provides steric bulk | Enhanced membrane permeability, specific hydrophobic interactions with protein binding sites, antimicrobial activity nih.gov |

| Methyl Group | Provides a specific steric feature, minor electronic contribution | Fine-tuning of binding affinity and selectivity for a target enzyme or receptor |

By synthesizing and testing a series of analogues, as described in the previous section, researchers can establish clear correlations. For example, if removing a specific bromine atom leads to a significant loss of activity against a particular enzyme, it indicates that this substituent is crucial for the interaction, either through direct contact with the enzyme or by maintaining the necessary molecular conformation. nih.gov

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. sysrevpharm.orgnih.gov For a series of analogues of Pyrocatechol, 4-methyl-3,5,6-tribromo-, a QSAR model could be developed to predict their biological potency based on calculated molecular properties, known as descriptors. youtube.com

The development of a QSAR model involves several key steps:

Data Set Collection: A series of Pyrocatechol, 4-methyl-3,5,6-tribromo- analogues is synthesized, and their biological activity (e.g., IC50 value for enzyme inhibition) is experimentally measured. explorationpub.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size), electronic parameters (e.g., dipole moment, atomic charges), and topological indices (e.g., molecular connectivity indices). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). sysrevpharm.orgexplorationpub.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability and robustness. explorationpub.comexplorationpub.com

A hypothetical QSAR equation for a series of Pyrocatechol, 4-methyl-3,5,6-tribromo- derivatives might look like:

pIC50 = c0 + c1(logP) - c2(Dipole Moment) + c3(Surface Area)

This equation would imply that biological activity (expressed as pIC50) increases with higher lipophilicity and greater surface area, but decreases with a larger dipole moment. Such a model provides invaluable insights into the mechanism of action and helps prioritize the synthesis of new, potentially more potent compounds. explorationpub.com

Table 3: Example Data Structure for a QSAR Study

| Compound ID | Substituents | logP (Lipophilicity) | Molar Refractivity | pIC50 (Observed Activity) |

| 1 | 4-Me, 3,5,6-tribromo | 5.2 | 85.4 | 6.8 |

| 2 | 4-Me, 3,5-dibromo | 4.5 | 77.5 | 6.2 |

| 3 | 4-Et, 3,5,6-tribromo | 5.7 | 90.0 | 7.1 |

| 4 | 3,5,6-tribromo | 4.7 | 80.8 | 6.5 |

Rational Design and Synthesis of Bioactive Analogues for Targeted Research

The culmination of SAR and QSAR studies is the ability to move from trial-and-error to a rational design process for new bioactive molecules. nih.gov Armed with knowledge of which structural features are essential for activity and a predictive QSAR model, chemists can design novel analogues of Pyrocatechol, 4-methyl-3,5,6-tribromo- with a high probability of possessing desired biological effects. nih.gov

For instance, if SAR studies indicate that the tribromo-substitution pattern is critical for inhibiting a bacterial enzyme, and the QSAR model suggests that increasing lipophilicity would further enhance this activity, a rational design strategy would be to synthesize analogues that retain the tribromo-catechol core but replace the 4-methyl group with longer alkyl chains (e.g., ethyl, propyl). This approach focuses synthetic efforts on compounds that are most likely to succeed, saving time and resources. nih.govnih.gov

The synthesis of these rationally designed analogues involves multi-step chemical reactions. The synthesis of brominated phenols and catechols can be achieved through the bromination of precursor compounds using reagents like bromine in acetic acid. researchgate.net The introduction of other functional groups would require specific, tailored synthetic routes. mdpi.comrsc.org Each newly synthesized compound is then subjected to biological testing, and the results are used to refine the SAR and QSAR models, creating a continuous cycle of design, synthesis, testing, and refinement.

Table 4: Examples of Rationally Designed Analogues and Their Research Purpose

| Designed Analogue | Design Rationale (Based on Hypothetical SAR/QSAR) | Targeted Research Application |

| Pyrocatechol, 4-propyl-3,5,6-tribromo- | Increase lipophilicity to enhance membrane penetration and hydrophobic interactions, based on QSAR model. | Development of more potent antimicrobial agents. |

| 4-methyl-3,5,6-trichloropyrocatechol | Investigate the effect of a different halogen (chlorine vs. bromine) on enzyme selectivity. | Probe the role of halogen size and electronegativity in enzyme-ligand binding. |

| 4-methyl-3,5-dibromo-6-aminopyrocatechol | Introduce a hydrogen bond donor/acceptor (amino group) to target a specific residue in an enzyme's active site. | Create analogues with improved selectivity and potentially novel mechanisms of action. |

This targeted approach represents a powerful strategy in modern drug discovery and chemical biology, allowing for the development of highly specific and potent molecular probes and therapeutic leads based on the Pyrocatechol, 4-methyl-3,5,6-tribromo- scaffold.

Natural Occurrence, Biosynthetic Pathways, and Biotransformation

Isolation and Characterization from Marine Organisms (e.g., Red Algae, Rhodomela confervoides, Symphyocladia latiuscula)

Comprehensive reviews and specific studies of the chemical constituents of the red algae Rhodomela confervoides and Symphyocladia latiuscula reveal a rich diversity of brominated phenolic compounds. nih.govnih.govnih.gov However, Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo- is not identified among the dozens of compounds isolated and characterized from these species.

Rhodomela confervoides is a known source of numerous bromophenols, including various brominated benzyl (B1604629) alcohols and ethers. nih.govacs.org For instance, one study isolated nineteen different bromophenols from this alga, none of which matched the structure of Pyrocatechol, 4-methyl-3,5,6-tribromo-. nih.govacs.org

Similarly, Symphyocladia latiuscula is distinguished by its production of highly brominated phenols, which typically incorporate a 2,3,6-tribromo-4,5-dihydroxybenzyl moiety. nih.govmdpi.comimrpress.com This recurring structural unit has a different bromination and substitution pattern compared to the subject compound. The table below lists examples of bromophenols isolated from these algae, illustrating the types of structures typically found.

**Interactive Data Table: Representative Bromophenols from Rhodomela confervoides and *Symphyocladia latiuscula***

| Compound Name | Organism Source | Reference |

|---|---|---|

| 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol | Rhodomela confervoides | nih.govacs.org |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | Rhodomela confervoides | nih.govacs.org |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | imrpress.comresearchgate.net |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | imrpress.com |

| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol | Rhodomela confervoides | nih.gov |

The absence of Pyrocatechol, 4-methyl-3,5,6-tribromo- in these extensive chemical investigations suggests it is either not produced by these organisms, or it is present in quantities below the limit of detection of the analytical methods used.

Proposed Biosynthetic Routes for Brominated Phenolic Compounds in Marine Environments

While a specific biosynthetic pathway for Pyrocatechol, 4-methyl-3,5,6-tribromo- cannot be described due to its undetermined natural origin, the general biosynthesis of brominated phenols in marine algae is understood to be an enzyme-mediated process. The key enzymes in this process are vanadium-dependent haloperoxidases (V-HPOs).

The proposed mechanism involves the following steps:

Oxidation of Bromide: V-HPOs utilize hydrogen peroxide to oxidize bromide ions (Br⁻), which are abundant in seawater, into an electrophilic bromine species, often represented as "Br⁺" or hypobromous acid (HOBr).

Electrophilic Aromatic Substitution: This reactive bromine species then acts as an electrophile in an aromatic substitution reaction with a phenolic precursor molecule.

Formation of Brominated Phenols: The enzyme likely directs the position of bromination on the aromatic ring of the substrate, leading to the wide variety of structures observed in nature.

The precursor for Pyrocatechol, 4-methyl-3,5,6-tribromo- would logically be 4-methylcatechol (B155104) (4-methylbenzene-1,2-diol). The biosynthesis would involve the sequential addition of three bromine atoms to the 3, 5, and 6 positions of the 4-methylcatechol backbone, catalyzed by one or more bromoperoxidases. However, this specific pathway remains hypothetical without the confirmed natural product.

Biotransformation and Metabolism of Pyrocatechol, 4-methyl-3,5,6-tribromo- by Biological Systems

There is no available scientific literature concerning the biotransformation or metabolism of Pyrocatechol, 4-methyl-3,5,6-tribromo-. Research into the degradation or modification of xenobiotic compounds by biological systems typically follows their identification and study.

In general, the biotransformation of halogenated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-halogen bond. nih.gov Metabolic pathways often involve initial dehalogenation steps, which can occur under either aerobic or anaerobic conditions, followed by ring cleavage. Enzymes such as dehalogenases and dioxygenases play a crucial role in breaking down these compounds.

Studies on the metabolism of the parent compound, 4-methylcatechol, show that it can be processed by various organisms. For example, in dairy cows, 4-methylcatechol is a microbial metabolite of rutin (B1680289) and is primarily found as a sulfate (B86663) conjugate in plasma and urine. nih.govnih.gov The introduction of three bromine atoms, as in Pyrocatechol, 4-methyl-3,5,6-tribromo-, would significantly alter the molecule's electronic properties and steric hindrance, making its metabolic fate difficult to predict without experimental data.

Emerging Research Trajectories and Future Investigative Directions

Exploration of Pyrocatechol (B87986), 4-methyl-3,5,6-tribromo- in Advanced Materials Science Applications

The incorporation of halogen atoms into organic molecules can significantly alter their material properties. Brominated compounds, in particular, have been widely used as flame retardants. mdpi.com Future research is likely to explore the potential of Pyrocatechol, 4-methyl-3,5,6-tribromo- as a monomer or additive in the development of new polymers with enhanced thermal stability and flame-retardant characteristics. researchgate.net The presence of three bromine atoms is anticipated to be highly effective in this regard.